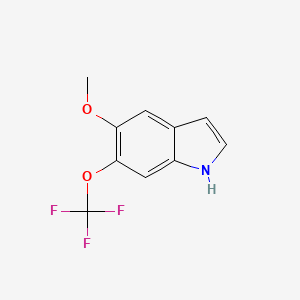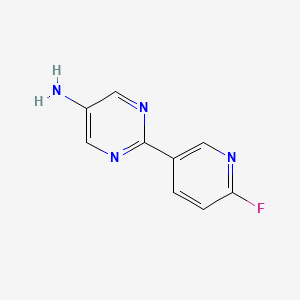
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid is a chiral compound that features a pyrrolidine ring attached to a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Introduction of the Acetic Acid Moiety: This step often involves the use of a Grignard reagent followed by oxidation to form the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high enantioselectivity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the pyrrolidine ring to a lactam.
Reduction: The phenylacetic acid moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex molecules and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenylacetic acid moiety can interact with active sites, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid: The enantiomer of the compound, which may have different biological activities.
Phenylacetic acid derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Pyrrolidine derivatives: Compounds with variations in the pyrrolidine ring structure.
Uniqueness
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid is unique due to its specific chiral configuration and the combination of the pyrrolidine ring with the phenylacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-[3-[(2S)-pyrrolidin-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
REEWOJVDEPWHFY-NSHDSACASA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC=CC(=C2)CC(=O)O |
Kanonische SMILES |
C1CC(NC1)C2=CC=CC(=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


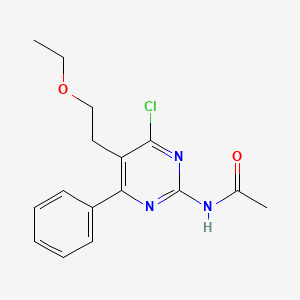
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
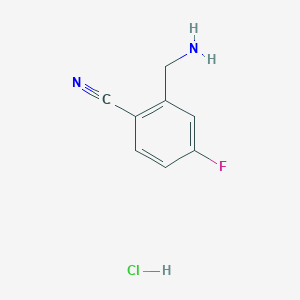
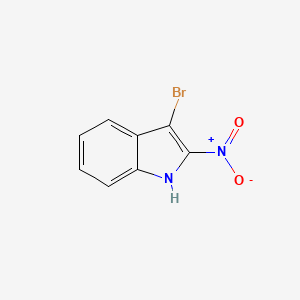
![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
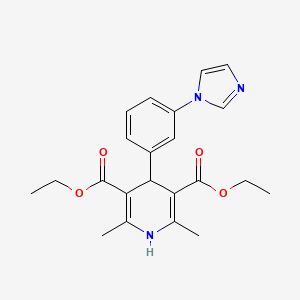
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)

